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The most detailed technical data comes from computational studies on molecules with boron-oxygen

multiple bonds. The table below summarizes key quantitative findings from these investigations [1] [2].

Compound /
System

B-O Bond
Length (Å)

Bond
Order

Primary
Characterization
Method

Key Finding

Acyclic
HN=CH-
CH=CH-NH-
BO

~1.2 Triple [1]

[2]

MP2/DFT Geometry

Optimization, NBO
Analysis

Bond length and orbital

composition consistent with
a B≡O triple bond,

analogous to H-B≡O [1].

Cyclic (-
HN=CH-
CH=CH-NH-
B-)O

~1.304 Double

[1] [2]

MP2/DFT Geometry

Optimization, NBO
Analysis

The cyclic structure

stabilizes a bond with
significant double-bond

character, lowering energy
by ~30 kcal/mol [1].

H(_2)BOH Information not
specified in

sources

Double
[3]

MP2 Geometry
Optimization, NBO

Analysis

The boron-oxygen bond was
analyzed to have double

bond character [3].
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Compound /
System

B-O Bond
Length (Å)

Bond
Order

Primary
Characterization
Method

Key Finding

Boronic Acids
R-B(OH)(_2)

Information not
specified in

sources

Complex
[3]

MP2 Geometry
Optimization, NBO

Analysis

Bonding has a significant
contribution from dative (

p\pi-p\pi ) bonding [3].

This computational workflow illustrates the general process for characterizing boron-oxygen bonds:
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Start: Molecular System
(e.g., proposed structure)

Method Selection

MP2 Theory
High-level

cc-pVDZ, aug-cc-pVDZ, cc-pVTZ

Density Functional Theory (DFT)
Efficient Screening

B3LYP, PBE, etc. / 6-311++G(d,p)

Geometry Optimization
Find Equilibrium Structure

Frequency Calculation
Confirm Minimum Energy

Bond Analysis
Bond Lengths, NBO, Bond Orders

Conclusion:
Bond Order Characterization

Click to download full resolution via product page

Computational workflow for determining boron-oxygen bond order.

Insights for Research and Drug Development
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Based on the compiled research, here are some key points relevant to scientific and drug development

applications:

Validating Computational Methods: The studies show that while popular DFT functionals like
B3LYP with 6-311++G(d,p) basis sets are computationally efficient, their reliability for boron

chemistry can vary [1]. Higher-level methods like MP2 with correlation-consistent basis sets (e.g., cc-
pVTZ) are often used for benchmarking and are considered more rigorous [1] [3].

Bond Stability in Design: The drastic stabilization (by ~30 kcal/mol) of the boron-oxygen bond upon
cyclization from a triple to a double bond highlights the profound impact of molecular geometry on

reactivity and stability [1]. This is a critical consideration when designing boronate-based protease
inhibitors or other pharmacologically active molecules.

Context of Dihydrogen Borate: In aqueous chemistry, "dihydrogen borate" typically refers to
H₂BO₃⁻, an anion derived from boric acid[B(OH)₃]. In this common form, the boron is tricoordinate

and forms single bonds to oxygen [4] [5]. The multiple bonding discussed in the computational studies
applies to specific, often transient or stabilized, molecular systems.

How to Proceed Further

To obtain the specific experimental protocol for dihydrogen borate you're looking for, I suggest these steps:

Consult Specialized Databases: Search deeper in crystallographic databases like the Cambridge
Structural Database (CSD) for structures containing "dihydrogen borate" or similar moieties to find

experimental bond lengths.
Review Synthetic Literature: Look for experimental procedures detailing the synthesis and isolation

of the specific compound (9E)-9-Octadecen-1-yl dihydrogen borate [6] or similar
organoborates. The full text of these papers should describe the characterization methods used.

Refine Your Search: Use more specific terms related to the actual compound of interest, such as its
full name or CAS number, in scientific literature search engines like PubMed, Scopus, or Web of

Science.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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